

Application Note: Sample Preparation for Spectroscopic Analysis of Disperse Red 86

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Compound of Interest

Compound Name: Disperse red 86

Cat. No.: B1580897

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Introduction

Disperse Red 86 is an anthraquinone-based synthetic dye utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Its chemical structure, N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide, results in a vibrant red hue and makes it a subject of interest for its spectroscopic properties.[3] Accurate spectroscopic analysis is crucial for quality control, research, and ensuring the safety of dyed materials. This application note provides a detailed protocol for the preparation of **Disperse Red 86** samples for analysis by UV-Visible (UV-Vis) spectroscopy.

Data Presentation

A summary of the key quantitative data for **Disperse Red 86** is presented in the table below.

Parameter	Value	Solvent	Reference
Chemical Formula	C ₂₂ H ₁₈ N ₂ O ₅ S	-	
Molecular Weight	422.45 g/mol	-	
λ_{max} (Wavelength of Maximum Absorbance)	520 nm	Dichloromethane	[3]
Molar Absorptivity (ϵ)	To be determined experimentally	Dichloromethane	-

Experimental Protocols

This section outlines the detailed methodology for the preparation of **Disperse Red 86** solutions for UV-Vis spectroscopic analysis. The protocol is designed to ensure accurate and reproducible measurements.

1. Materials and Equipment

- **Disperse Red 86** (analytical standard)
- Spectroscopic grade solvents (e.g., Dichloromethane, N,N-Dimethylformamide (DMF), Ethanol, Acetonitrile)
- Analytical balance
- Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
- Micropipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

2. Preparation of Stock Solution (100 $\mu\text{g/mL}$)

- Accurately weigh 10 mg of **Disperse Red 86** using an analytical balance.

- Transfer the weighed dye into a 100 mL volumetric flask.
- Add a small amount of the chosen solvent (e.g., dichloromethane) to dissolve the dye.
- Once dissolved, fill the volumetric flask to the mark with the same solvent.
- Stopper the flask and invert it several times to ensure a homogenous solution.

3. Preparation of Working Solutions

To obtain an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0), the stock solution must be diluted. The target concentration for analysis is generally in the 10^{-5} to 10^{-6} M range.

- To prepare a 10 µg/mL solution: Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
- To prepare a 1 µg/mL solution: Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

Further serial dilutions can be performed to create a calibration curve if quantitative analysis is required.

4. Spectroscopic Measurement

- Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the wavelength range for scanning (e.g., 300-700 nm) to identify the λ_{max} .
- Fill a quartz cuvette with the chosen solvent to be used as a blank.
- Place the blank cuvette in the spectrophotometer and zero the instrument.
- Rinse the sample cuvette with a small amount of the working solution before filling it.
- Fill the sample cuvette with the **Disperse Red 86** working solution and place it in the spectrophotometer.

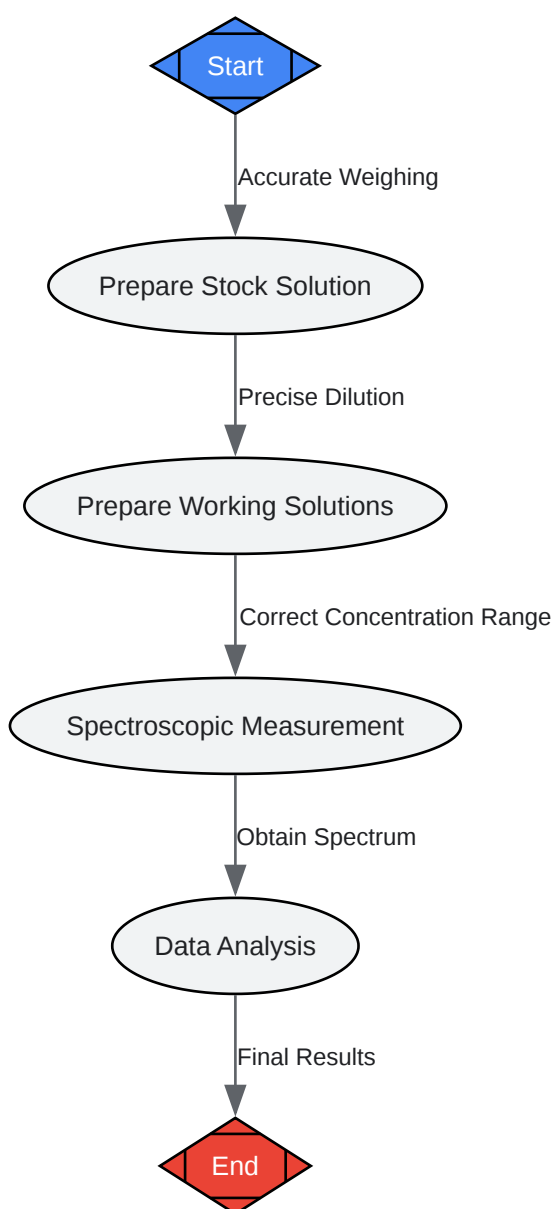
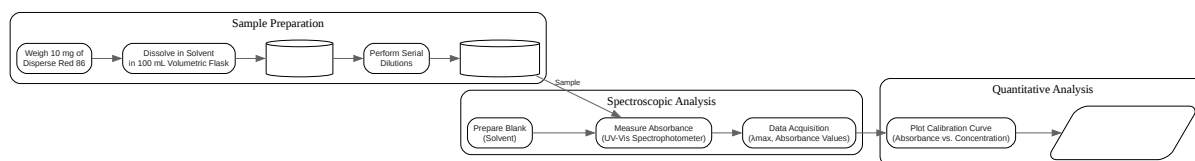
- Acquire the absorption spectrum and identify the wavelength of maximum absorbance (λ_{max}).
- For quantitative measurements, measure the absorbance of all standard solutions at the determined λ_{max} .

5. Determination of Molar Absorptivity (ϵ)

The molar absorptivity can be determined by plotting a calibration curve of absorbance versus concentration (in mol/L). According to the Beer-Lambert law ($A = \epsilon bc$), the slope of the linear regression will be equal to the molar absorptivity, as the path length (b) is typically 1 cm.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the sample preparation and analysis process.



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